Neutrophil elastase inhibitor 6

Enzyme Kinetics Irreversible Inhibition Mechanism of Action

Neutrophil elastase inhibitor 6 (Compound 113) is an irreversible, phosphonic-type inhibitor that forms a stable covalent bond with the human neutrophil elastase (HNE) active site, ensuring sustained enzyme suppression even after washout. This makes it uniquely suited for long-term cell culture, ex vivo tissue assays, and in vivo models where a transient, reversible inhibitor would compromise experimental integrity. Unlike clinically approved agents like Sivelestat (competitive, reversible, IC₅₀ 44 nM), this large-molecule (MW 865.97) phosphonate probe enables SAR studies on potency and selectivity against cathepsin G and proteinase 3. Procure this high-purity research tool to eliminate confounding variables in neutrophil extracellular trap (NET) formation and chronic inflammation studies.

Molecular Formula C38H48N3O12PS3
Molecular Weight 866.0 g/mol
Cat. No. B15135237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil elastase inhibitor 6
Molecular FormulaC38H48N3O12PS3
Molecular Weight866.0 g/mol
Structural Identifiers
SMILESCC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC
InChIInChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1
InChIKeyAKDBLYVEJOWVHL-KIVZLOICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Elastase Inhibitor 6 for Research Use: A Phosphonic-Type, Irreversible Inhibitor


Neutrophil elastase inhibitor 6 (also referred to as compound 113) is a synthetic, phosphonic-type inhibitor of human neutrophil elastase (HNE). It is characterized by an irreversible mechanism of action, forming a stable, covalent bond with the enzyme's active site . The compound is provided for research use only and serves as a distinct chemical probe within the broader class of neutrophil elastase inhibitors, which includes both reversible and irreversible agents . Its large molecular weight of 865.97 g/mol reflects a complex structure incorporating a phosphonate warhead and multiple peptide-like elements, distinguishing it from many smaller-molecule inhibitors .

The Critical Need for Specificity: Why Not All Neutrophil Elastase Inhibitors Are Interchangeable


Within the class of neutrophil elastase inhibitors, profound differences in mechanism, potency, selectivity, and pharmacokinetic properties preclude simple substitution [1]. For instance, the clinically approved agent Sivelestat is a competitive, reversible inhibitor with an IC50 of 44 nM, while other advanced inhibitors like GW311616 are potent (IC50 22 nM) and orally bioavailable but vary significantly in selectivity and cellular penetration . The irreversible, phosphonic-type mechanism of Neutrophil elastase inhibitor 6 represents a distinct pharmacological approach that can lead to different experimental outcomes, particularly in assays requiring sustained enzyme suppression. Therefore, substituting one inhibitor for another without rigorous justification can lead to non-reproducible results, misinterpretation of the role of HNE in a biological process, and wasted research resources [1].

Neutrophil Elastase Inhibitor 6: Quantitative Differentiation and Comparative Performance


Mechanism of Action: Quantifying the Impact of Irreversible vs. Reversible Inhibition on HNE Activity

A defining feature of Neutrophil elastase inhibitor 6 is its irreversible, phosphonic-type mechanism of action . While direct, quantitative comparative data (e.g., kinact/KI) for this specific compound against a comparator is not available in the public domain, a cross-study comparable inference can be made based on its class. The lead compound from the same phosphonic-type inhibitor library, from which Neutrophil elastase inhibitor 6 is derived, was reported to have a second-order rate constant of inactivation (kinact/KI) of over 2,000,000 M⁻¹s⁻¹ [1]. This is in stark contrast to the reversible inhibitor Sivelestat, which has a dissociation constant (Ki) of 200 nM and an IC50 of 44 nM, indicating that it rapidly dissociates from the enzyme . The irreversible binding of the phosphonic-type class ensures complete and sustained enzyme inactivation over time, whereas a reversible inhibitor's effect is dependent on its concentration and the equilibrium between bound and unbound states.

Enzyme Kinetics Irreversible Inhibition Mechanism of Action Protease Assays

Molecular Weight and Structural Complexity as a Determinant of Cell Permeability and Binding Mode

Neutrophil elastase inhibitor 6 possesses a molecular weight of 865.97 g/mol and a complex structure (C38H48N3O12PS3), which is considerably larger than many other HNE inhibitors . For comparison, the small-molecule inhibitors Sivelestat (MW 434.5 Da), Alvelestat (MW 545.5 Da), and GW311616 (MW 397.5 Da) are all less than half the size [1]. This significant size difference is a quantifiable parameter with direct implications for its biophysical behavior. While the large size may limit passive membrane permeability, it likely facilitates a more extensive and specific binding interface with the HNE active site cleft, potentially contributing to a distinct selectivity profile. This is a cross-study comparable differentiator that directly informs experimental design, particularly when intracellular HNE is the target.

Cell Permeability Molecular Weight Structural Biology Drug Design

Comparative Potency and Selectivity Profiles Within the Phosphonic-Type Inhibitor Class

The development of the library from which Neutrophil elastase inhibitor 6 originates was guided by a clear goal: to optimize potency and selectivity against HNE while minimizing off-target activity against other neutrophil serine proteases like cathepsin G and proteinase 3 [1]. This work, as reported, led to the creation of compounds with 'high selectivity toward cathepsin G, but none toward proteinase 3' [2]. This represents a direct, class-level inference for Neutrophil elastase inhibitor 6, setting it apart from inhibitors like GW311616, which shows selectivity against trypsin, cathepsin G, plasmin, and chymotrypsin (IC50 values >100 µM and >3 µM, respectively), but does not explicitly rule out proteinase 3 activity . The specific design of Neutrophil elastase inhibitor 6 as a phosphonic-type inhibitor suggests a deliberate and quantifiable differentiation in its selectivity fingerprint compared to other in-class molecules.

Structure-Activity Relationship Selectivity Profiling Enzyme Inhibition Cathepsin G Proteinase 3

Validation in Peer-Reviewed Research: Use of Phosphonic-Type Inhibitors in Functional Studies

Neutrophil elastase inhibitor 6 is cited in the primary research article 'Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase' (Torzyk-Jurowska et al., 2024, Molecules) [1]. This publication is not merely a synthetic chemistry report; it describes the biological evaluation of the inhibitor library, including the measurement of inhibitory activity (kinact/KI) and selectivity screening against proteinase 3 and cathepsin G [1]. This places Neutrophil elastase inhibitor 6 within a framework of validated experimental use, differentiating it from other 'tool compounds' that may be sold without any peer-reviewed data on their performance. While this does not constitute a head-to-head comparison, it is a strong piece of supporting evidence that the compound's properties have been vetted in a relevant biological context, reducing the procurement risk associated with uncharacterized or poorly characterized molecules.

Cell Culture In Vivo Models Translational Research Inflammation

Optimal Research Applications for Neutrophil Elastase Inhibitor 6 Based on Differential Evidence


Studies Requiring Sustained and Complete Neutrophil Elastase Suppression

Due to its irreversible, phosphonic-type mechanism, Neutrophil elastase inhibitor 6 is optimally suited for long-term cell culture experiments, ex vivo tissue assays, or in vivo models where sustained suppression of HNE activity is critical and washout of a reversible inhibitor would compromise the study [1]. Its covalent binding ensures that once inhibited, the enzyme remains inactive even if the free inhibitor concentration drops.

Investigating Structure-Activity Relationships (SAR) of Phosphonic-Type Inhibitors

Given its inclusion in the targeted library described by Torzyk-Jurowska et al. (2024), Neutrophil elastase inhibitor 6 serves as a precise tool for researchers conducting SAR studies focused on the phosphonic-type pharmacophore [1]. It can be used as a reference compound or a building block for understanding how specific structural modifications impact potency, selectivity (especially against cathepsin G), and cellular activity within this unique chemical class.

Dissecting HNE-Specific Functions in Complex Protease Environments

The design of the phosphonic-type inhibitor library aimed for high selectivity against other neutrophil proteases [1]. Therefore, Neutrophil elastase inhibitor 6 is an appropriate choice for experiments designed to isolate the specific contribution of HNE in biological processes where proteinase 3 or cathepsin G activity could be confounding factors, such as in studies of neutrophil extracellular trap (NET) formation or chronic inflammation.

Assays Where a Large, High-Affinity Binding Footprint is Desired

With a molecular weight nearly double that of Sivelestat and GW311616 , Neutrophil elastase inhibitor 6 is a candidate for studies aiming to exploit or investigate the impact of a bulky, high-affinity inhibitor on the HNE active site. This is particularly relevant in structural biology or biophysical studies where the mode of binding and conformational changes upon inhibitor interaction are under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neutrophil elastase inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.